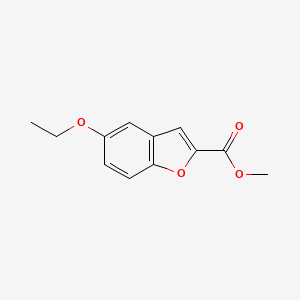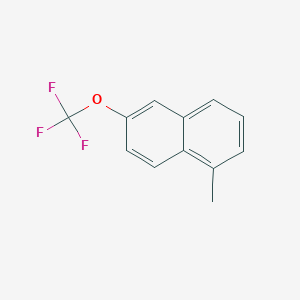
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL is an organic compound with the molecular formula C11H8ClFO2. It is a derivative of naphthalene, characterized by the presence of chlorine, fluorine, and methoxy groups attached to the naphthalene ring.
Preparation Methods
The synthesis of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL can be achieved through several methods:
Fluorination Method: This involves the reaction of 7-methoxynaphthalen-2-ol with a fluorinating agent such as Selectfluor® in acetonitrile under a nitrogen atmosphere.
Triflation Method: This method involves the pretreatment of the corresponding alcohol with pyridine in dry dichloromethane at 0°C, followed by the addition of trifluoromethanesulfonic anhydride.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with various enzymes and proteins. The methoxy group can also participate in hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL can be compared with other similar compounds, such as:
1-Chloro-8-fluoro-7-methoxynaphthalene: Lacks the hydroxyl group, which affects its reactivity and applications.
1-Chloro-8-fluoro-7-hydroxynaphthalene: Lacks the methoxy group, influencing its chemical properties and biological activity.
1-Chloro-8-fluoro-7-methoxynaphthalen-2-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C11H8ClFO2 |
|---|---|
Molecular Weight |
226.63 g/mol |
IUPAC Name |
1-chloro-8-fluoro-7-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H8ClFO2/c1-15-8-5-3-6-2-4-7(14)10(12)9(6)11(8)13/h2-5,14H,1H3 |
InChI Key |
UQRPLTDBPVZOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC(=C2Cl)O)C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


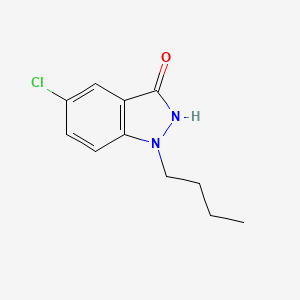

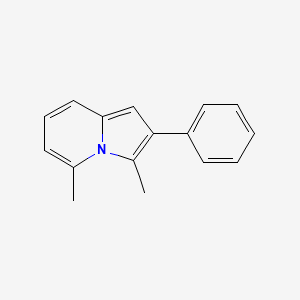
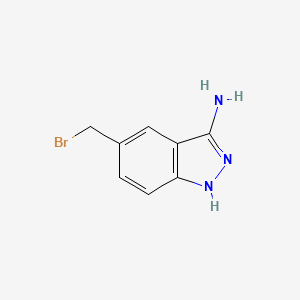
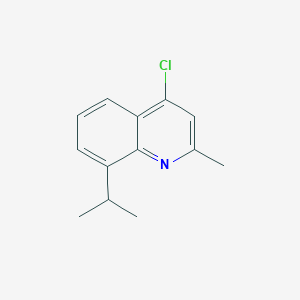


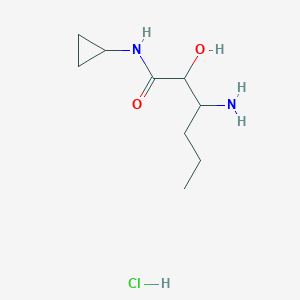
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)

